3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride involves several steps. One common method includes the reaction of 3-methoxybenzenesulfonyl chloride with azetidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, often facilitated by the presence of the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group is known to participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and proteins . The azetidine ring structure also contributes to its unique reactivity and interaction with biological molecules .
Comparison with Similar Compounds
3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride can be compared with other similar compounds, such as:
Azetidine: A simpler structure without the sulfonyl and methoxy groups, used in polymer chemistry.
3-(3-Methoxyphenyl)azetidine: Lacks the sulfonyl group, affecting its reactivity and applications.
3-[(3-Methoxyphenyl)sulfonyl]pyrrolidine: Contains a five-membered ring instead of the four-membered azetidine ring, leading to different chemical properties and uses.
The presence of the sulfonyl and methoxy groups in this compound makes it unique, providing specific reactivity and applications not found in simpler or structurally different analogs .
Properties
IUPAC Name |
3-(3-methoxyphenyl)sulfonylazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S.ClH/c1-14-8-3-2-4-9(5-8)15(12,13)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWUGUBPNJKMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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